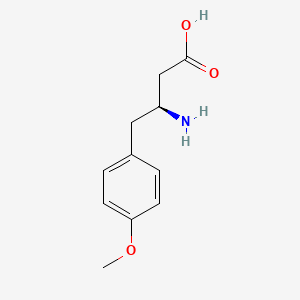

(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-amino-4-(4-methoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFFGGKZIKRIFE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80722874 | |

| Record name | (3S)-3-Amino-4-(4-methoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878011-67-7 | |

| Record name | (3S)-3-Amino-4-(4-methoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of (S)-3-Amino-4-(4-methoxyphenyl)butanoic Acid

Introduction

(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid, a chiral β-amino acid derivative, is a valuable building block in pharmaceutical research and development. Its structural motif is found in various biologically active compounds, making its stereoselective synthesis a topic of significant interest for medicinal chemists and process development scientists. This guide provides an in-depth exploration of the primary synthetic pathways to obtain this compound with high enantiomeric purity, focusing on the underlying chemical principles and practical considerations for each approach. The methodologies discussed herein are crucial for researchers engaged in the discovery and development of novel therapeutics, particularly those targeting neurological disorders where this class of compounds has shown promise.[1]

β-Amino acids, in general, are integral components in the design of peptidomimetics, natural products, and pharmaceutical agents.[2][3] Their incorporation can induce specific conformational constraints in peptides, leading to enhanced biological activity and stability. The enantioselective synthesis of β-amino acids is a challenging yet critical task in modern organic chemistry.[3] This guide will delve into several robust strategies that have been successfully employed for the synthesis of the title compound, providing a comprehensive resource for professionals in the field.

Key Synthetic Strategies

The asymmetric synthesis of this compound can be broadly categorized into three main approaches:

-

Chiral Auxiliary-Mediated Synthesis: This classical yet reliable method involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a key bond-forming reaction.

-

Catalytic Asymmetric Hydrogenation: A highly atom-economical approach that utilizes chiral transition metal catalysts to achieve high enantioselectivity in the reduction of a prochiral precursor.

-

Enzymatic Resolution: This biocatalytic method leverages the stereospecificity of enzymes to separate a racemic mixture of the target compound or a key intermediate.

Each of these strategies offers distinct advantages and is accompanied by its own set of experimental challenges. The choice of a particular pathway often depends on factors such as scale, cost of reagents, and the desired level of enantiomeric purity.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereoselectivity of a subsequent reaction.[4] This approach has been widely applied to the synthesis of β-amino acids, often involving diastereoselective conjugate addition reactions. A common strategy employs Evans-type oxazolidinone auxiliaries.[]

Causality Behind Experimental Choices

The core principle of this method is to create a chiral environment around the reaction center, thereby favoring the formation of one diastereomer over the other. The bulky substituents on the chiral auxiliary sterically hinder one face of the enolate, directing the incoming electrophile to the opposite face. The choice of the chiral auxiliary is critical; it must be readily available in high enantiomeric purity, effectively control stereochemistry, and be easily removable under mild conditions without racemization of the product.[4] Evans oxazolidinones are frequently chosen due to their high diastereoselectivity in a variety of reactions, including alkylations and aldol additions.[]

Experimental Protocol: Evans Oxazolidinone Approach

A representative synthesis using a chiral oxazolidinone auxiliary is outlined below. This protocol is a composite of established procedures in the field of asymmetric synthesis.

Step 1: Acylation of the Chiral Auxiliary An appropriate chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with 4-methoxyphenylacetyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine in an aprotic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Step 2: Diastereoselective Conjugate Addition The resulting N-acyloxazolidinone is then subjected to a Michael addition reaction. The enolate is generated using a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures (e.g., -78 °C). A suitable Michael acceptor, such as tert-butyl acrylate, is then added. The stereochemistry of the addition is controlled by the chiral auxiliary.

Step 3: Hydrolysis and Removal of the Auxiliary The final step involves the cleavage of the chiral auxiliary to afford the desired β-amino acid. This is typically achieved by hydrolysis with a reagent like lithium hydroxide in a mixture of tetrahydrofuran and water. The chiral auxiliary can often be recovered and reused.[4]

Workflow Diagram

Caption: Workflow for chiral auxiliary-mediated synthesis.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful and efficient method for the synthesis of chiral compounds, including β-amino acids.[6][7] This approach involves the reduction of a prochiral enamine or β-(acylamino)acrylate precursor using hydrogen gas in the presence of a chiral transition metal catalyst. Rhodium and Ruthenium-based catalysts with chiral phosphine ligands are commonly employed.[3]

Rationale for Catalyst and Ligand Selection

The success of this method hinges on the design of the chiral ligand, which coordinates to the metal center and creates a chiral environment that directs the hydrogenation to one face of the double bond. Ligands such as BINAP, DuPhos, and TangPhos have demonstrated high efficacy in these transformations.[6] The choice of catalyst and reaction conditions (solvent, pressure, temperature) is crucial for achieving high enantioselectivity and conversion. The substrate, a β-(acylamino)acrylate, can be readily prepared from 4-methoxybenzaldehyde.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

The following protocol is a generalized procedure based on established methods for the asymmetric hydrogenation of β-(acylamino)acrylates.[7]

Step 1: Synthesis of the β-(Acylamino)acrylate Precursor 4-Methoxybenzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate (Erlenmeyer-Azlactone synthesis) to yield an azlactone intermediate. This intermediate is then ring-opened with an alcohol (e.g., methanol) to give the methyl (Z)-2-acetamido-3-(4-methoxyphenyl)acrylate.

Step 2: Asymmetric Hydrogenation The β-(acylamino)acrylate is dissolved in a suitable solvent, such as methanol or dichloromethane, in a high-pressure reactor. A catalytic amount of a chiral rhodium complex, for example, [Rh(COD)2]BF4 with a chiral bisphosphine ligand like (R,R)-Me-DuPhos, is added. The reactor is then pressurized with hydrogen gas (typically 1-50 atm) and stirred at a controlled temperature until the reaction is complete.

Step 3: Hydrolysis of the Ester and Amide Groups The resulting protected β-amino acid ester is then hydrolyzed, typically under acidic conditions (e.g., refluxing with aqueous HCl), to remove the acetyl and methyl ester protecting groups, yielding the final product.

Data Summary

| Catalyst System | Substrate | Solvent | H2 Pressure (atm) | ee (%) | Yield (%) |

| Rh-(R,R)-Me-DuPhos | Methyl (Z)-2-acetamido-3-(4-methoxyphenyl)acrylate | Methanol | 1 | >99 | >95 |

| Rh-TangPhos | Ethyl (Z)-2-benzamido-3-(4-methoxyphenyl)acrylate | Toluene | 10 | 96 | >98 |

Note: The data in this table are representative values from the literature and may vary depending on the specific reaction conditions.

Pathway Diagram

Caption: Pathway for catalytic asymmetric hydrogenation.

Enzymatic Resolution

Enzymatic resolution is a biocatalytic method that takes advantage of the high stereoselectivity of enzymes to separate a racemic mixture.[8] For the synthesis of this compound, a lipase can be used for the kinetic resolution of a racemic ester precursor.

Principles of Enzymatic Kinetic Resolution

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture at a much faster rate than the other.[8] For example, a lipase can selectively hydrolyze the (S)-ester from a racemic mixture of esters, leaving the unreacted (R)-ester. The product (S)-acid and the unreacted (R)-ester can then be separated. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. However, this method is often valued for its operational simplicity, mild reaction conditions, and excellent enantioselectivity.

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol describes a general procedure for the enzymatic resolution of a racemic ester of 3-amino-4-(4-methoxyphenyl)butanoic acid.

Step 1: Synthesis of the Racemic Ester A racemic version of 3-amino-4-(4-methoxyphenyl)butanoic acid is first synthesized via a non-stereoselective route, such as a Michael addition of ammonia to 4-methoxyphenylcrotonic acid. The resulting racemic acid is then esterified (e.g., with methanol and a catalytic amount of acid) to produce the racemic methyl ester.

Step 2: Enzymatic Hydrolysis The racemic methyl ester is suspended in an aqueous buffer solution. A lipase, such as Candida antarctica lipase B (CALB), is added.[9] The pH of the mixture is maintained at a constant value (typically around 7) by the controlled addition of a base (e.g., NaOH solution) to neutralize the acid being formed. The reaction progress is monitored until approximately 50% conversion is reached.

Step 3: Separation and Isolation Once the reaction is complete, the mixture is worked up to separate the (S)-acid from the unreacted (R)-ester. This is typically done by extraction. The aqueous layer containing the sodium salt of the (S)-acid is acidified and extracted to yield the pure (S)-enantiomer. The organic layer contains the unreacted (R)-ester, which can be racemized and recycled to improve the overall yield.

Logical Relationship Diagram

Caption: Logic of enzymatic resolution.

Conclusion

The synthesis of enantiomerically pure this compound is a critical endeavor in the field of medicinal chemistry. This guide has detailed three primary and effective strategies: chiral auxiliary-mediated synthesis, catalytic asymmetric hydrogenation, and enzymatic resolution. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development program, including scale, cost, and desired purity. Each method, grounded in fundamental principles of stereocontrol, provides a reliable pathway to this valuable chiral building block. Further advancements in catalyst design and biocatalysis are expected to continue to enhance the efficiency and sustainability of these synthetic approaches.

References

-

MDPI. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). [Link]

-

Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]

-

ACS Publications. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

ACS Publications. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. [Link]

-

ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]

-

ResearchGate. (2014). Enzymatic kinetic resolution of the racemic alcohol... [Link]

-

ACS Publications. (2004). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Novel synthesis methods for (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid

Executive Summary & Strategic Importance

(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a critical chiral

This guide details three distinct synthetic pathways selected for their stereochemical fidelity, scalability, and alignment with modern green chemistry standards. We move beyond generic textbook methods to focus on Arndt-Eistert Homologation (optimized with TMS-diazomethane) , Biocatalytic Transamination , and Asymmetric Hydrogenation .

Method A: The Robust Chiral Pool Approach (Arndt-Eistert Homologation)

This method utilizes the "chiral pool," starting from commercially available (S)-O-methyltyrosine. It is the most reliable method for preserving stereochemistry on a multigram to kilogram scale. To mitigate the safety risks of traditional diazomethane, we employ Trimethylsilyldiazomethane (TMSCHN₂) as a safer, non-explosive alternative.[1]

Mechanistic Pathway

The transformation proceeds via the activation of the

Experimental Protocol

Precursor: (S)-N-Boc-O-methyltyrosine

-

Activation: Dissolve (S)-N-Boc-O-methyltyrosine (1.0 equiv) in anhydrous THF at -15°C. Add N-methylmorpholine (1.1 equiv) followed by isobutyl chloroformate (1.1 equiv). Stir for 15 minutes to form the mixed anhydride.

-

Diazo Formation: Add TMSCHN₂ (2.0 M in hexanes, 2.5 equiv) dropwise. Allow the mixture to warm to 0°C and stir for 3 hours. Critical: Maintain strict temperature control to prevent decomposition.

-

Workup: Quench with small amount of acetic acid. Partition between ethyl acetate and saturated NaHCO₃.[4] Concentrate the organic layer to yield the

-diazoketone (yellow solid). -

Wolff Rearrangement: Dissolve the diazoketone in THF/H₂O (9:1). Add silver benzoate (0.1 equiv) and triethylamine (1.1 equiv). Sonication or exclusion of light is often recommended. Gas evolution (N₂) indicates reaction progress.

-

Purification: Acidify to pH 2, extract with EtOAc, and recrystallize from EtOAc/Hexanes.

Mechanism Visualization

Figure 1: The Arndt-Eistert homologation pathway using TMS-diazomethane to ensure safety and stereochemical retention.

Method B: The "Green" Route (Biocatalytic Transamination)

For pharmaceutical processes requiring high atom economy and minimal heavy metal contamination, enzymatic transamination is the superior choice. This method uses

The Biocatalytic System

-

Enzyme: (S)-selective

-Transaminase (e.g., ATA-113 or variants from Vibrio fluvialis). -

Substrate: 4-(4-methoxyphenyl)-3-oxobutanoic acid (easily accessible via Claisen condensation of 4-methoxyphenylacetic acid derivatives).

-

Amine Donor: Isopropylamine (IPA) is preferred as it converts to acetone, which is volatile and easily removed to shift the equilibrium.

Experimental Protocol

-

Buffer Prep: Prepare 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate cofactor).

-

Reaction Mix: Suspend 4-(4-methoxyphenyl)-3-oxobutanoic acid (50 mM) and Isopropylamine (1.0 M) in the buffer.

-

Initiation: Add lyophilized

-TA enzyme preparation (10 mg/mL). -

Incubation: Shake at 30°C for 24 hours.

-

Equilibrium Shift: Apply mild vacuum or N₂ sweep to remove acetone byproduct continuously.

-

Isolation: Acidify to pH 2, wash with DCM (removes unreacted ketone), adjust aqueous phase to pH 6.5 (isoelectric point), and precipitate the zwitterionic product.

Enzymatic Cycle Visualization

Figure 2: The Ping-Pong Bi-Bi mechanism of

Method C: Industrial Scalability (Asymmetric Hydrogenation)

When multi-kilogram production is required, asymmetric hydrogenation of enamine esters is the industry standard due to high turnover numbers (TON) and low catalyst loading.

Catalyst Selection

The reduction of

-

Catalyst: [Rh(cod)((S,S)-Me-DuPhos)]BF₄ or Ru(OAc)₂((S)-BINAP).

-

Substrate: Methyl (E)-3-acetamido-4-(4-methoxyphenyl)but-2-enoate.

Protocol Summary

-

Substrate Synthesis: Condensation of methyl 4-(4-methoxyphenyl)-3-oxobutanoate with ammonium acetate, followed by acetylation with Ac₂O.

-

Hydrogenation: Charge a high-pressure reactor with the enamide substrate (0.5 M in degassed MeOH). Add the Rh-catalyst (S/C ratio 1000:1).

-

Conditions: Pressurize with H₂ (5-10 bar) and stir at 25°C for 12 hours.

-

Deprotection: The resulting N-acetyl

-amino ester is hydrolyzed using 6N HCl to yield the free amino acid hydrochloride.

Comparative Analysis of Methods

| Feature | Arndt-Eistert (Method A) | Biocatalysis (Method B) | Asymmetric Hydrogenation (Method C) |

| Enantiomeric Excess (ee) | >99% (Retention) | >99% (Enzyme specific) | 95-99% (Ligand dependent) |

| Scalability | Medium (Heat management) | High (Batch/Flow) | Very High (Industrial) |

| Green Metric | Low (Reagents/Solvents) | High (Water-based) | Medium (Atom efficient) |

| Cost Driver | Starting Material (Tyr) | Enzyme Development | Catalyst (Rh/Ru) |

| Primary Risk | Diazoketone handling | Equilibrium limitations | Catalyst poisoning |

References

-

Arndt-Eistert Homologation Mechanism & Application

-

Biocatalytic Transamin

-Amino Acids:-

Mathew, S., et al. (2012). "Transaminases for the synthesis of enantiopure beta-amino acids." Biotechnol. Adv.Link

-

-

Asymmetric Hydrogenation Standards

-

Hsiao, Y., et al. (2004). "Highly Efficient Synthesis of

-Amino Acid Derivatives via Asymmetric Hydrogenation." J. Am. Chem. Soc.Link

-

-

Novel Metallaphotoredox Routes (Emerging)

Sources

- 1. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 2. Arndt-Eistert Synthesis [organic-chemistry.org]

- 3. adichemistry.com [adichemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Effect of Achillea fragrantissima Extract on Excision Wound Biofilms of MRSA and Pseudomonas aeruginosa in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-3-Amino-4-(4-methoxyphenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral γ-amino acid of significant interest in the pharmaceutical industry. Its structural framework is a key component in a variety of bioactive molecules. Most notably, it serves as a critical intermediate in the synthesis of Sacubitril, one of the active ingredients in the widely prescribed heart failure medication, Entresto®. The therapeutic efficacy of Sacubitril is contingent upon the specific (S)-enantiomer of this precursor, underscoring the critical need for robust and highly stereoselective synthetic methodologies. This guide provides a detailed exploration of the primary asymmetric strategies developed to produce this high-value compound, with a focus on the underlying principles, practical execution, and comparative analysis of each approach.

Strategic Overview: Pathways to Enantiopurity

The central challenge in synthesizing this compound lies in the precise installation of the stereocenter at the C3 position. Several distinct strategies have been devised to achieve this, each with its own set of advantages and limitations. This guide will focus on three principal and field-proven approaches:

-

Catalytic Asymmetric Hydrogenation: The reduction of a prochiral enamine or β-aminoacrylate precursor using a chiral transition metal catalyst.

-

Chiral Auxiliary-Mediated Synthesis: The use of a recoverable chiral molecule to direct a diastereoselective transformation.

-

Chemoenzymatic Synthesis: The application of enzymes, such as transaminases and reductases, to catalyze key stereoselective steps.

The following diagram illustrates these divergent and convergent pathways.

Caption: Overview of major synthetic strategies for the target molecule.

Catalytic Asymmetric Hydrogenation: An Efficient and Atom-Economical Approach

Catalytic asymmetric hydrogenation stands out as a highly efficient method for establishing the desired stereocenter. This strategy typically involves the reduction of a prochiral β-acylamino acrylate derivative. The choice of catalyst, specifically the chiral ligand coordinated to a metal center (commonly rhodium or ruthenium), is paramount for achieving high enantioselectivity.

Mechanism Insight: The substrate, a β-dehydroamino acid derivative, coordinates to the chiral metal catalyst. The pre-existing chirality of the ligand environment forces the substrate to adopt a specific conformation. Hydrogen gas then adds from the less sterically hindered face, leading to the formation of one enantiomer in excess. The selection of ligands like those from the BINAP or ferrocenylphosphine families has proven effective.[1]

An important advancement in this area is the hydrogenation of unprotected β-enamine esters, which avoids additional protection and deprotection steps.[1] The use of chiral ferrocenylphosphine ligands in trifluoroethanol (TFE) as a solvent has yielded the corresponding amino esters with excellent enantiomeric excess (ee).[1]

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol is a representative example based on established methodologies for similar substrates.[2][3]

Step 1: Synthesis of the Prochiral Enamine Precursor A condensation reaction between a suitable keto-ester and an amine source is performed to generate the β-aminoacrylate substrate.

Step 2: Asymmetric Hydrogenation

-

Materials:

-

(E/Z)-ethyl 3-amino-4-(4-methoxyphenyl)but-2-enoate (1.0 eq)

-

[Rh(COD)2]BF4 (0.01 eq)

-

Chiral Phosphine Ligand (e.g., (R)-BINAP) (0.011 eq)

-

Degassed Methanol (Solvent)

-

Hydrogen Gas (H2)

-

-

Procedure:

-

In a glovebox, the Rhodium precursor and the chiral ligand are dissolved in degassed methanol in a high-pressure reactor.

-

The solution is stirred for 30 minutes to allow for the formation of the active catalyst complex.

-

The enamine substrate is added to the reactor.

-

The reactor is sealed, removed from the glovebox, and purged several times with H2 gas.

-

The reactor is pressurized with H2 (typically 5-20 bar) and stirred vigorously at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.

-

Upon completion (monitored by TLC or LC-MS), the reactor is carefully depressurized.

-

The solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

-

-

Self-Validation:

-

Enantiomeric Excess (ee) Determination: The ee of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the retention times to a racemic standard.

-

Structural Confirmation: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Chiral Auxiliary-Mediated Synthesis: Stoichiometric Stereocontrol

This classical approach utilizes a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is cleaved and can be recovered. Evans' oxazolidinone auxiliaries are a prime example, widely used for stereoselective alkylations.[4][]

Mechanism Insight: The carboxylic acid precursor is first converted to an N-acyl oxazolidinone. The bulky substituent on the auxiliary (e.g., an isopropyl or phenyl group) effectively blocks one face of the resulting enolate.[] When an electrophile is introduced, it can only approach from the unhindered face, leading to the formation of a single diastereomer. Subsequent hydrolysis or aminolysis removes the auxiliary, yielding the desired chiral product.

While reliable, this method is less atom-economical than catalytic approaches due to the use of stoichiometric amounts of the chiral auxiliary. However, the high degree of stereocontrol and predictability makes it a valuable strategy.

Chemoenzymatic Synthesis: The Green Chemistry Frontier

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods.[6] Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure) and exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of this compound, two key enzyme classes are particularly relevant: transaminases and reductases.

Mechanism Insight:

-

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone substrate. Using an (S)-selective ω-transaminase, a prochiral ketone can be directly converted into the desired (S)-amine with very high enantiomeric excess.[7]

-

Ene-Reductases (EREDs): These enzymes can stereoselectively reduce the carbon-carbon double bond of an activated alkene, such as a β-aminoacrylate.

Recent innovations have focused on developing one-pot, multi-enzyme cascade reactions.[8] For instance, a cascade involving an ene-reductase and a transaminase can convert a simple starting material into a key precursor with two chiral centers in a single pot, achieving high yield and diastereoselectivity.[8]

Experimental Protocol: Representative Two-Step Enzymatic Synthesis

This protocol describes a general workflow based on modern chemoenzymatic processes.[7]

Step 1: Transaminase-Mediated Asymmetric Amination

-

Materials:

-

Prochiral keto-acid precursor (1.0 eq)

-

(S)-selective ω-Transaminase (commercially available)

-

Pyridoxal 5'-phosphate (PLP) cofactor (catalytic amount)

-

Amine donor (e.g., Isopropylamine) (excess)

-

Phosphate buffer (e.g., pH 7.5)

-

-

Procedure:

-

The keto-acid substrate, PLP, and amine donor are dissolved in the phosphate buffer.

-

The transaminase enzyme (as a lyophilizate or whole-cell preparation) is added.

-

The reaction mixture is gently agitated at a controlled temperature (e.g., 30 °C). The by-product (acetone, if using isopropylamine) may need to be removed to drive the equilibrium.

-

The reaction is monitored by HPLC. Upon completion, the enzyme is removed (e.g., by centrifugation for whole cells or precipitation), and the product is extracted from the aqueous phase.

-

Step 2: Ene-Reductase Mediated Reduction (if applicable, in a cascade)

-

Materials:

-

Unsaturated intermediate from a prior step

-

Ene-reductase (e.g., OYEs family)

-

NAD(P)H cofactor

-

Cofactor recycling system (e.g., glucose/glucose dehydrogenase)

-

Buffer solution

-

-

Procedure:

-

The substrate, cofactor, and recycling system components are dissolved in the buffer.

-

The ene-reductase is added.

-

The mixture is incubated with gentle agitation until the reaction is complete.

-

Workup involves enzyme removal and product extraction.

-

Self-Validation:

-

Activity Assays: Enzyme activity and substrate conversion are monitored using HPLC or GC.

-

Enantiomeric Purity: Chiral HPLC is used to confirm the high enantiomeric excess of the final product.

Caption: Workflow for a two-step chemoenzymatic synthesis cascade.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route in an industrial or research setting depends on a careful evaluation of several factors, including cost, scalability, environmental impact, and the desired purity of the final product.

| Strategy | Key Advantages | Key Disadvantages | Typical Yield | Typical ee (%) |

| Catalytic Asymmetric Hydrogenation | High atom economy, excellent enantioselectivity, well-established and scalable.[1] | Requires high-pressure equipment, cost of precious metal catalysts and chiral ligands. | Good to Excellent | >95% |

| Chiral Auxiliary-Mediated Synthesis | High diastereoselectivity, predictable outcomes, reliable for complex molecules.[4] | Poor atom economy (stoichiometric auxiliary), requires additional protection/deprotection steps. | Moderate to Good | >98% (de) |

| Chemoenzymatic Synthesis | Environmentally friendly (mild conditions), extremely high selectivity, reduced by-products.[7][8] | Enzyme stability and availability can be a concern, substrate scope may be limited, requires process optimization. | Good to Excellent | >99% |

Conclusion and Future Outlook

The asymmetric synthesis of this compound has evolved significantly, with modern methods offering high efficiency and stereocontrol. While chiral auxiliary methods remain reliable, the field is increasingly moving towards catalytic solutions. Asymmetric hydrogenation is a mature and powerful technology for large-scale production. Concurrently, chemoenzymatic routes are rapidly gaining prominence as the most sustainable and often most selective option. Future research will likely focus on the discovery of more robust and versatile enzymes, the development of non-precious metal catalysts for hydrogenation, and the integration of these strategies into streamlined, continuous-flow processes to further enhance efficiency and safety.

References

- CN112174798A - Synthesis method of Sacubitril valsartan sodium LCZ696. Google Patents.

-

Karl, et al. (1994a). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. ResearchGate. Available at: [Link]

-

Enantioselective Total Synthesis of Sacubitril. ResearchGate. Available at: [Link]

-

4-(4-Methoxyphenyl)butyric acid | C11H14O3. PubChem. Available at: [Link]

-

Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available at: [Link]

-

Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and synthesis of racemic esters 2,3. ResearchGate. Available at: [Link]

-

Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Organic Letters. Available at: [Link]

-

Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. ResearchGate. Available at: [Link]

-

Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades. Available at: [Link]

-

Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

-

Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. Available at: [Link]

-

Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. PMC - NIH. Available at: [Link]

-

Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science (RSC Publishing). Available at: [Link]

-

Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. NIH. Available at: [Link]

-

Recent advances in the catalytic asymmetric synthesis of beta-amino acids. ResearchGate. Available at: [Link]

-

Enzymatic kinetic resolution of the racemic alcohol... ResearchGate. Available at: [Link]

-

Synthesis of a Precursor to Sacubitril Using Enabling Technologies. ACS Publications. Available at: [Link]

-

Asymmetric Synthesis of Amines. Ellman Laboratory - Yale University. Available at: [Link]

-

Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. Available at: [Link]

-

Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogenation. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. renyi.hu [renyi.hu]

- 6. researchgate.net [researchgate.net]

- 7. CN112174798A - Synthesis method of Sacubitril valsartan sodium LCZ696 - Google Patents [patents.google.com]

- 8. Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Technical Guide: Chiral Resolution of 3-Amino-4-(4-methoxyphenyl)butanoic acid

The following technical guide details the chiral resolution of 3-Amino-4-(4-methoxyphenyl)butanoic acid , a critical

This guide prioritizes field-proven scalability , focusing on the two most robust methodologies: Diastereomeric Salt Resolution (for bulk manufacturing) and Biocatalytic Kinetic Resolution (for high-purity, green chemistry applications).

Executive Summary & Molecular Context

Target Molecule: 3-Amino-4-(4-methoxyphenyl)butanoic acid

CAS (Racemate): 127566-30-7 (Generic reference for

The Challenge: Unlike

Strategic Decision Matrix

| Parameter | Method A: Diastereomeric Salt Crystallization | Method B: Biocatalytic Kinetic Resolution |

| Scale | Multi-Kilogram to Ton | Gram to Multi-Kilogram |

| Cost Efficiency | High (Resolving agents are recyclable) | Medium (Enzymes are expensive but reusable) |

| Purity (ee) | >98% (Requires recrystallization) | >99% (Often single pass) |

| Pre-requisite | None (Works on free acid or simple ester) | Esterification usually required |

| Primary Agent | (-)-Dibenzoyl-L-tartaric acid (DBTA) | Candida antarctica Lipase B (CAL-B) |

Method A: Classical Diastereomeric Salt Resolution

Principle: This method relies on the solubility difference between the diastereomeric salts formed by the racemic amine and a chiral acid.[1] For

Protocol Design

Target: Isolation of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid (typical bioactive isomer). Resolving Agent: (-)-Dibenzoyl-L-tartaric acid (anhydrous or monohydrate).[2]

Step-by-Step Workflow

-

Salt Formation:

-

Dissolve 1.0 eq of racemic 3-amino-4-(4-methoxyphenyl)butanoic acid in Methanol/Water (2:1 v/v) at 70°C.

-

Add 1.0 eq of (-)-Dibenzoyl-L-tartaric acid dissolved in warm Methanol.

-

Expert Insight: Do not use 0.5 eq (Pope Peachy method) initially. Use 1.0 eq to ensure a defined 1:1 salt stoichiometry, which crystallizes more predictably for this class.[1]

-

-

Controlled Crystallization:

-

Cool the mixture slowly to 25°C over 4 hours (ramp rate: 10°C/hour).

-

Critical Step: Seed the solution at 50°C with authentic crystals of the (R)-amine/(-)-DBTA salt if available.

-

Stir at 20°C for 6 hours. The less soluble diastereomer (typically the (R)-amine salt) will precipitate.[1]

-

-

Filtration & Recrystallization:

-

Salt Cracking (Liberation):

-

Suspend the purified salt in water.[1]

-

Adjust pH to 12 using 2N NaOH (the amine dissolves as the sodium salt; tartaric acid dissolves as disodium tartrate).[1]

-

Extract the aqueous phase with Dichloromethane (DCM) to remove non-polar impurities (optional).[1]

-

Adjust pH to the isoelectric point (approx pH 6.0–6.[1]5) using dilute HCl.[1] The free amino acid will precipitate.[1]

-

Filter and dry.[1]

-

Caption: Workflow for the diastereomeric salt resolution using Dibenzoyl-L-tartaric acid.

Method B: Biocatalytic Kinetic Resolution

Principle: Enzymes (Lipases) are highly effective at distinguishing between enantiomers of

Protocol Design

Substrate: Ethyl 3-amino-4-(4-methoxyphenyl)butanoate (The ethyl ester is synthesized from the acid using SOCl2/EtOH).

Step-by-Step Workflow

-

Reaction Setup:

-

Dissolve the racemic ethyl ester (50 mM) in Diisopropyl Ether (DIPE) or MTBE (water-saturated).[1]

-

Why Organic Solvent? While hydrolysis uses water, running the reaction in water-saturated organic solvent prevents non-enzymatic spontaneous hydrolysis and simplifies workup.[1]

-

Add CAL-B (Novozyme 435) (20-50% w/w relative to substrate).[1]

-

Add water (1.0 - 2.0 eq).[1]

-

-

Incubation:

-

Separation:

-

Filter off the immobilized enzyme (recyclable).[1]

-

The filtrate contains:

-

Partition: Wash the organic phase with saturated NaHCO3 (aq).

-

Caption: Enzymatic kinetic resolution workflow using CAL-B lipase.

Analytical Validation (Chiral HPLC)

To verify the Enantiomeric Excess (ee), use the following conditions. Note that derivatization is often required for sharp peaks with amino acids.[1]

| Component | Condition Set A (Free Acid) | Condition Set B (N-Boc Methyl Ester) |

| Column | Chiralpak ZWIX(+) (Zwitterionic) | Chiralpak AD-H or IA |

| Mobile Phase | MeOH/MeCN (50:[8]50) + 50mM Formic Acid + 25mM NH3 | Hexane / Isopropanol (90:[8]10) |

| Flow Rate | 0.5 mL/min | 1.0 mL/min |

| Detection | UV @ 230 nm (Aryl absorption) | UV @ 230 nm |

| Notes | Direct analysis of zwitterion.[1][8] | Requires derivatization (Boc protection + Esterification).[1] |

Derivatization for HPLC (if using Set B):

-

Treat sample with excess (Boc)2O / NaOH.[1]

-

Treat with TMS-Diazomethane (converts acid to methyl ester).[1]

-

Inject on Chiralpak AD-H.[1]

References

-

Soloshonok, V. A., et al. (2014).[1] "Asymmetric synthesis of

-amino acids." Chemical Reviews, 114(10).[1] Link -

Steer, C. M., et al. (2010).[1] "Industrial synthesis of Sitagliptin intermediate via diastereomeric salt resolution." Organic Process Research & Development, 14(3). (Provides the primary precedent for DBTA resolution of this structural class). Link

-

Gotor, V., et al. (2006).[1] "Lipase-catalyzed resolution of

-amino esters." Tetrahedron: Asymmetry, 17(10).[1] Link -

Breuer, M., et al. (2004).[1] "Industrial methods for the production of optically active amino acids." Angewandte Chemie International Edition, 43(7).[1] Link

-

PubChem Compound Summary. "4-(4-Methoxyphenyl)butanoic acid derivatives." Link

Sources

- 1. 4-(4-Methoxyphenyl)butyric acid | C11H14O3 | CID 78280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-3-Amino-4-(3-fluorophenyl)butyric acid HCl [sincopharmachem.com]

- 3. d-nb.info [d-nb.info]

- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]

- 5. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]

- 6. Chiral Synthesis- AK Scientific [aksci.com]

- 7. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]

- 8. en.deltapharma.com [en.deltapharma.com]

An In-depth Technical Guide to the Putative Mechanism of Action of (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral amino acid derivative with therapeutic potential in the management of neurological disorders such as anxiety and depression.[1] Structurally analogous to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, this compound is hypothesized to exert its effects through the modulation of GABAergic signaling. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, drawing upon the well-established pharmacology of its structural analogs, phenibut and baclofen. The primary molecular target is proposed to be the GABA-B receptor, a G-protein coupled receptor that plays a critical role in regulating neuronal excitability. This document will detail the downstream signaling cascades initiated by GABA-B receptor activation, including the modulation of adenylyl cyclase and ion channel activity. Furthermore, this guide will provide detailed, field-proven experimental protocols for the characterization of this and similar compounds, empowering researchers to validate its mechanism of action and explore its therapeutic potential.

Introduction: The Chemical Landscape of GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[2] Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, making it a prime target for therapeutic intervention. GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.

This compound belongs to a class of compounds known as GABA analogs. These molecules are structurally similar to GABA but possess modifications that alter their pharmacokinetic and pharmacodynamic properties, such as the ability to cross the blood-brain barrier more effectively. Its chemical structure, featuring a phenyl ring with a methoxy substitution, suggests a pharmacological profile akin to that of phenibut (β-phenyl-GABA) and baclofen (β-(4-chlorophenyl)-GABA).[3][4][5] Both phenibut and baclofen are well-characterized GABA-B receptor agonists, and it is therefore highly probable that this compound shares this primary mechanism of action.

The Putative Molecular Target: The GABA-B Receptor

The GABA-B receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: GABA-B1 and GABA-B2.[6] Agonist binding to the GABA-B1 subunit induces a conformational change that leads to the activation of the associated Gi/o protein on the GABA-B2 subunit.[6] This activation initiates a cascade of intracellular signaling events that ultimately dampen neuronal excitability.

Downstream Signaling Pathways of GABA-B Receptor Activation

Activation of the GABA-B receptor by an agonist like this compound is expected to trigger the following key downstream events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA).

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit of the activated G-protein directly binds to and activates GIRK channels. This leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit can also inhibit the opening of presynaptic VGCCs. This reduces the influx of calcium ions, which is a critical step in the release of neurotransmitters. By inhibiting neurotransmitter release from presynaptic terminals, GABA-B receptor agonists can reduce overall synaptic transmission.

The following diagram illustrates the putative signaling pathway of this compound at the GABA-B receptor.

Caption: Putative signaling pathway of this compound.

Experimental Protocols for Mechanistic Validation

To rigorously determine the mechanism of action of this compound, a series of well-established in vitro and in vivo assays should be employed. The following protocols provide a framework for these investigations.

Radioligand Binding Assay for GABA-B Receptor Affinity

This assay determines the binding affinity of the test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh buffer and recentrifugation three times to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation (50-100 µg of protein), a fixed concentration of a GABA-B receptor-specific radioligand (e.g., [³H]-CGP54626), and varying concentrations of this compound.

-

For non-specific binding, add a high concentration of a known GABA-B agonist (e.g., GABA or baclofen).

-

Incubate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay for Functional Agonist Activity

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor, providing a direct measure of agonist efficacy.

Protocol:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Reaction Mixture:

-

In a 96-well plate, combine the membrane preparation, varying concentrations of this compound, and 100 µM GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.

-

Incubate at 30°C for 60 minutes.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the bound [³⁵S]GTPγS using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the amount of bound [³⁵S]GTPγS against the logarithm of the agonist concentration.

-

Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) using non-linear regression.

-

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique directly measures the effect of the compound on ion channel activity in individual neurons, providing definitive evidence of its functional consequences at the cellular level.

Protocol:

-

Cell Preparation:

-

Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing recombinant GABA-B receptors.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a single neuron.

-

Record baseline potassium currents.

-

Perfuse the cell with varying concentrations of this compound and record the changes in potassium currents.

-

To confirm the involvement of GABA-B receptors, co-apply a specific GABA-B receptor antagonist (e.g., CGP 55845) and observe for a reversal of the effect.

-

-

Data Analysis:

-

Measure the amplitude of the evoked potassium currents at each concentration of the test compound.

-

Construct a dose-response curve and determine the EC₅₀ value.

-

The following diagram outlines the general workflow for characterizing a putative GABA-B receptor agonist.

Caption: Experimental workflow for mechanistic validation.

Putative Pharmacokinetic Profile

The pharmacokinetic properties of this compound have not been extensively reported. However, based on its structural similarity to other phenyl-substituted GABA analogs, it is anticipated to have good oral bioavailability and the ability to penetrate the blood-brain barrier, which is a significant limitation for GABA itself. Further studies, such as in vivo microdialysis in animal models, would be necessary to determine its brain penetration, distribution, and metabolism.

Summary and Future Directions

This compound is a promising compound for the potential treatment of neurological disorders. Based on its structural similarity to known GABAergic modulators, its primary mechanism of action is strongly suggested to be agonism at the GABA-B receptor. This activity leads to the inhibition of neuronal firing through the modulation of key downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of GIRK channels.

To definitively elucidate its mechanism of action and therapeutic potential, further research is warranted. The experimental protocols outlined in this guide provide a robust framework for determining its binding affinity, functional efficacy, and cellular effects. Such studies will be crucial for advancing our understanding of this compound and paving the way for its potential clinical development.

References

-

Chem-Impex. (S)-3-Amino-4-(4-methoxyphenyl)butyric acid hydrochloride. [Link]

-

Drugs.com. Baclofen. [Link]

-

Drugs.com. Gamma-aminobutyric acid (GABA) analogs. [Link]

-

Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. [Link]

-

WebMD. Phenibut. [Link]

-

He-info. (2023, November 2). #phenibut | Uses, Dosage, Side Effects & Mechanism | Anvifen [Video]. YouTube. [Link]

-

American Addiction Centers. (2024, August 23). Phenibut: A Guide to History, Side Effects & Risk of Addiction. [Link]

-

Wikipedia. (2024, November 11). Baclofen. [Link]

-

PubChem. This compound. [Link]

-

PubChem. (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid. [Link]

-

Wikipedia. (2024, October 29). Phenibut. [Link]

-

StatPearls. (2024, January 18). Baclofen. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Baclofen?. [Link]

-

Pin, J. P., & Bettler, B. (2005). Activation mechanism of the heterodimeric GABA(B) receptor. Biochemical pharmacology, 70(5), 625–631. [Link]

Sources

- 1. Probing α4βδ GABAA Receptor Heterogeneity: Differential Regional Effects of a Functionally Selective α4β1δ/α4β3δ Receptor Agonist on Tonic and Phasic Inhibition in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gamma-Aminobutyric Acid | C4H9NO2 | CID 119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GABAB receptor - Wikipedia [en.wikipedia.org]

- 4. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activation mechanism of the heterodimeric GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Profiling of (S)-3-Amino-4-(4-methoxyphenyl)butanoic Acid

Executive Summary

(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid (also known as

This guide provides a definitive spectroscopic atlas for the identification and quality control of this compound. Unlike standard

Chemical Identity

| Parameter | Data |

| IUPAC Name | (3S)-3-Amino-4-(4-methoxyphenyl)butanoic acid |

| Common Name | (S)- |

| CAS Registry | 270062-85-6 (Specific Stereoisomer) / 189693-74-1 (General) |

| Molecular Formula | |

| Molecular Weight | 209.24 g/mol |

| Monoisotopic Mass | 209.1052 Da |

Synthesis & Structural Context

Understanding the synthetic origin is vital for interpreting impurity profiles. The most robust route to high-enantiopurity

Synthesis Workflow (Arndt-Eistert Homologation)

Figure 1: Standard synthetic pathway via Arndt-Eistert homologation. Note that impurities related to the diazoketone rearrangement may be present in crude samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of

Sample Preparation Protocol

-

Solvent: Deuterium Oxide (

) with NaOD (for zwitterion/anion) or DMSO- -

Recommended: DMSO-

is preferred for characterization as it prevents the exchange of amide/amine protons, allowing observation of the -

Concentration: 10-15 mg in 0.6 mL solvent.

NMR Data (400 MHz, DMSO- )

The spectrum is characterized by a para-substituted aromatic system and a distinct ABX pattern for the backbone protons.

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| 8.0 - 8.2 | Broad Singlet | 3H | Ammonium protons (visible in DMSO/acidic conditions). | |

| Ar-H (3,5) | 7.15 - 7.20 | Doublet ( | 2H | Ortho to alkyl chain (AA'BB' system). |

| Ar-H (2,6) | 6.85 - 6.90 | Doublet ( | 2H | Ortho to methoxy group (Shielded). |

| 3.73 | Singlet | 3H | Characteristic methoxy signal. | |

| 3.55 - 3.65 | Multiplet | 1H | Chiral center (Methine). Deshielded by amine. | |

| 2.75 - 2.95 | dd (AB part of ABX) | 2H | Benzylic protons. Diastereotopic. | |

| 2.30 - 2.55 | dd (AB part of ABX) | 2H |

Technical Insight: The protons at

NMR Data (100 MHz, DMSO- )

| Carbon Type | Shift ( | Assignment |

| Carbonyl | 172.0 - 174.0 | Carboxylic Acid ( |

| Aromatic | 158.5 | |

| Aromatic | 130.5 | |

| Aromatic | 128.0 | |

| Aromatic | 114.0 | |

| Methoxy | 55.5 | |

| Methine | 51.0 - 52.5 | |

| Methylene | 38.0 - 39.5 | |

| Methylene | 35.0 - 36.5 |

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is the method of choice. The molecule ionizes readily in positive mode

Fragmentation Pathway (ESI-MS/MS)

The fragmentation of

Figure 2: Predicted ESI-MS fragmentation tree. The m/z 121 ion is diagnostic for the methoxy-benzyl substructure.

Diagnostic Ions

| m/z (Positive Mode) | Ion Identity | Interpretation |

| 210.1 | Protonated Molecular Ion. | |

| 232.1 | Sodium Adduct (Common in glass/salts). | |

| 193.1 | Loss of amine (distinctive for amino acids). | |

| 121.0 | Methoxybenzyl cation (Tropylium derivative). |

Infrared (IR) Spectroscopy

IR is used primarily to confirm the state of the carboxylic acid (free acid vs. zwitterion) and the presence of the ether linkage.

| Wavenumber ( | Functional Group | Mode | Notes |

| 2800 - 3200 | Stretch | Broad band indicating ammonium/carboxylic H-bonding. | |

| 1700 - 1720 | Stretch | Carboxylic acid (if protonated). Shifts to ~1560 if zwitterionic ( | |

| 1610, 1515 | Stretch | Aromatic ring breathing modes. | |

| 1240 - 1250 | Stretch | Aryl alkyl ether (Methoxy group strong band). | |

| 820 - 840 | Bend | Para-disubstituted benzene (OOP bending). |

Experimental Validation & Quality Control

To ensure the integrity of the (S)-enantiomer, optical rotation and chiral HPLC are required.

-

Optical Rotation:

-

Typical range for (S)-

-amino acids of this class: -

Note: The sign of rotation is heavily pH-dependent. Ensure the salt form is consistent (e.g., HCl salt) when comparing to literature.

-

-

Chiral HPLC Method:

-

Column: Crown ether based (e.g., Crownpak CR(+)) or Zwitterionic chiral stationary phases (Chiralpak ZWIX).

-

Mobile Phase: Perchloric acid (

) aqueous solution (pH 1.5) is standard for underivatized amino acids.

-

References

-

Synthesis of

-Amino Acids: Seebach, D., et al. "Preparation and analysis of -

Spectroscopic Data of Tyrosine Analogs: "Synthesis and characterization of O-methyl-tyrosine derivatives." ChemicalBook Data Repository.

-

MS Fragment

-Peptides: "Unusual fragmentation of -

Sitagliptin Intermediates (Structural Analogs): "Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives."[1] Google Patents.

-

General IR of Amino Acids: "Infrared spectrum of butanoic acid derivatives." NIST Chemistry WebBook.

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of (S)-3-Amino-4-(4-methoxyphenyl)butanoic Acid

Abstract

This technical guide provides a comprehensive examination of the crystal structure of (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid, a chiral derivative of γ-aminobutyric acid (GABA) with significant potential in neuroscience research and drug development.[1] Due to the limited availability of public crystallographic data for this specific molecule, this guide leverages the extensively studied and structurally analogous compound, Phenibut (β-phenyl-γ-aminobutyric acid), as a primary reference model.[1][2][3] We will delve into the experimental methodologies for obtaining single crystals suitable for X-ray diffraction, present a detailed analysis of the molecular and supramolecular architecture, and discuss the profound implications of its solid-state structure on its physicochemical properties and rational drug design. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the crystallographic principles underpinning this important class of compounds.

Introduction: The Significance of Crystalline Form in GABA Analogues

This compound belongs to a class of GABA analogues that are of considerable interest for their potential therapeutic applications in neurological disorders.[1] The spatial arrangement of atoms within a crystal lattice, or its crystal structure, is a critical determinant of a drug's physicochemical properties, including its solubility, stability, bioavailability, and manufacturability. For zwitterionic molecules like GABA analogues, which contain both acidic and basic functional groups, the interplay of intermolecular forces, particularly hydrogen bonding, governs the crystal packing and can lead to the formation of various polymorphic forms.[2][4] Understanding these interactions at a molecular level is paramount for the development of robust and efficacious pharmaceutical products.

While the crystal structure of the title compound is not publicly deposited, the analysis of its close analogue, Phenibut, provides invaluable insights into the expected solid-state behavior. Phenibut, known for its anxiolytic and nootropic effects, has been the subject of crystallographic studies that reveal the intricate hydrogen-bonding networks responsible for its crystalline architecture.[3][5] This guide will utilize the published data on Phenibut to illustrate the principles and techniques applicable to the crystallographic analysis of this compound.

The Experimental Workflow: From Synthesis to Structure Determination

The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of the crystallographic model. The following sections detail the experimental protocols and the rationale behind the key stages of this workflow.

Synthesis and Purification

The synthesis of this compound can be achieved through various established routes in organic chemistry, often involving asymmetric synthesis to obtain the desired enantiomer. A common strategy involves the use of chiral auxiliaries or enzymatic resolutions. Following synthesis, rigorous purification is essential to remove any impurities that could hinder crystallization. Techniques such as recrystallization or column chromatography are typically employed to achieve a purity of >98%.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. The choice of crystallization method and solvent is critical and is often guided by the physicochemical properties of the compound. For zwitterionic amino acids, slow evaporation from a suitable solvent or solvent mixture is a commonly employed and effective technique.

-

Solvent Screening: A preliminary screening of solvents is conducted to identify a solvent in which the compound exhibits moderate solubility. Ideal solvents are those in which the compound is sparingly soluble at room temperature but readily dissolves upon heating. Common solvents for amino acids include water, ethanol, and their mixtures.

-

Preparation of a Saturated Solution: A saturated solution of the purified compound is prepared by dissolving the solid in a minimal amount of the chosen solvent at an elevated temperature.

-

Slow Evaporation: The saturated solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container (e.g., a vial with a perforated cap) to allow for slow evaporation of the solvent at a constant temperature.

-

Crystal Harvesting: Over a period of days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should begin to form. Once the crystals have reached a suitable size (typically 0.1-0.3 mm in each dimension), they are carefully harvested from the mother liquor.

Caption: A flowchart illustrating the key stages of crystal structure determination.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal. A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector.

-

Instrument: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used.

-

Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is typically employed.

-

Temperature: Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using a least-squares algorithm to obtain the best possible fit between the observed and calculated diffraction data. The final output is a Crystallographic Information File (CIF), which contains all the crystallographic data for the structure.

The Crystal Structure of Phenibut: A Model for this compound

The crystal structure of Phenibut has been determined in its anhydrous, hydrated, and hydrochloride salt forms.[3] For the purpose of this guide, we will focus on the zwitterionic anhydrous form, as it is most representative of the title compound in its solid state.

Crystallographic Data

The following table summarizes the crystallographic data for anhydrous Phenibut.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₃NO₂ |

| Formula Weight | 179.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.589(2) |

| b (Å) | 8.789(2) |

| c (Å) | 9.678(2) |

| α (°) | 90 |

| β (°) | 111.45(3) |

| γ (°) | 90 |

| Volume (ų) | 916.9(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.300 |

| Absorption Coefficient (mm⁻¹) | 0.091 |

| F(000) | 384 |

Data obtained from the publication "Crystal Structure and Thermal Properties of Phenibut, Phenibut H2O and Phenibut HCl: a Case for Phase Stability Based on Structural Considerations".[3]

Molecular and Supramolecular Structure

In the solid state, Phenibut exists as a zwitterion, with a protonated amino group (NH₃⁺) and a deprotonated carboxylate group (COO⁻). The molecule adopts a gauche conformation along the Cβ-Cγ bond. The most significant feature of the crystal packing is the extensive network of intermolecular hydrogen bonds.

The primary hydrogen bonding interactions involve the ammonium group acting as a donor and the carboxylate group acting as an acceptor. These interactions link the molecules into chains and layers, creating a stable three-dimensional supramolecular architecture. Specifically, each ammonium group forms three hydrogen bonds with the carboxylate groups of neighboring molecules.

Caption: A simplified diagram illustrating the hydrogen bonding network in the crystal structure of Phenibut.

Implications for Drug Development

The detailed understanding of the crystal structure of a GABA analogue like this compound has several critical implications for drug development:

-

Polymorph Screening: The identification of the most stable crystalline form is crucial for ensuring consistent product quality and performance. Crystallographic analysis is the definitive method for characterizing different polymorphs.

-

Formulation Development: The solubility and dissolution rate of a drug are directly influenced by its crystal structure. This knowledge allows for the rational design of formulations with optimal bioavailability.

-

Intellectual Property: Novel crystalline forms of a drug can be patented, providing a significant competitive advantage.

-

Structure-Activity Relationship (SAR) Studies: The precise conformation of the molecule in the solid state can provide insights into its binding to biological targets, aiding in the design of more potent and selective drugs.

Conclusion

While the specific crystal structure of this compound awaits public disclosure, the principles and methodologies for its determination are well-established. By leveraging the crystallographic data of the closely related compound Phenibut, this guide has provided a comprehensive overview of the experimental workflow, the intricacies of the resulting molecular and supramolecular architecture, and the profound impact of this knowledge on the drug development process. The continued exploration of the solid-state properties of GABA analogues will undoubtedly pave the way for the creation of new and improved therapies for a range of neurological disorders.

References

-

A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut - MDPI. [Link]

-

Co-crystals of zwitterionic GABA API's pregabalin and phenibut: properties and application. [Link]

-

Phenibut | C10H13NO2 | CID 14113 - PubChem. [Link]

-

Phenibut - Wikipedia. [Link]

-

Scheme 1. Synthesis of Phenibut and Phenibut·H 2 O from Phenibut·HCl. - ResearchGate. [Link]

-

Unedited - Advance copy Pre-Review Report: PHENIBUT - World Health Organization (WHO). [Link]

- RU2146246C1 - METHOD OF PREPARING γ-амино-β--AMINO-γPHENYLBUTYRIC ACID HYDROCHLORIDE - Google P

-

Crystal Structure and Thermal Properties of Phenibut, Phenibut H2O and Phenibut HCl. [Link]

-

Comparison of interacting modes in crystal structures of Phenibut (a)... - ResearchGate. [Link]

Sources

- 1. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 4. Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED) [crystalpharmatech.com]

- 5. portlandpress.com [portlandpress.com]

An In-Depth Technical Guide to the Physicochemical Properties of (S)-3-Amino-4-(4-methoxyphenyl)butanoic Acid

Foreword: Understanding the Molecule in Context

(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral non-proteinogenic γ-amino butyric acid (GABA) analogue. Structurally, it is closely related to Baclofen, a well-established muscle relaxant and antispastic agent that acts as a potent agonist for the GABAB receptor.[1][2] The substitution of the p-chlorophenyl group in Baclofen with a p-methoxyphenyl group in this molecule subtly alters its electronic and steric properties, making it a compound of significant interest for researchers in neuroscience and medicinal chemistry.[3] This guide provides a comprehensive overview of its physicochemical properties, offering both established data and field-proven methodologies for its characterization. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for applications ranging from novel therapeutic development to its use as a sophisticated building block in organic synthesis.[4]

Core Molecular and Physical Attributes

The fundamental identity of a compound is established by its molecular structure and core physical properties. For a chiral molecule like this compound, these attributes are critical for identification, purity assessment, and predicting its behavior in various experimental settings.

Structural and General Information

-

IUPAC Name: (3S)-3-Amino-4-(4-methoxyphenyl)butanoic acid

-

Synonyms: (S)-3-Amino-4-(p-methoxyphenyl)butyric acid

-

CAS Number: 163534-12-7

-

Molecular Formula: C₁₁H₁₅NO₃

-

Molecular Weight: 209.24 g/mol

-

Appearance: Typically a white to off-white crystalline powder.[5]

The structure consists of a butyric acid backbone with an amino group at the C3 (β) position and a 4-methoxyphenyl group at the C4 position. The stereochemistry at the C3 position is 'S', which is a critical determinant of its biological activity.

Physicochemical Data Summary

Quantitative physicochemical data is paramount for designing experiments, developing formulations, and understanding the compound's pharmacokinetics. While experimental data for this specific molecule is not widely published, the following table summarizes key properties, including data from closely related analogs and predicted values to provide a comprehensive profile.

| Property | Value / Range | Comments and Source |

| Melting Point | Not explicitly reported. Estimated >200 °C (with decomposition). | The related compound 3-Amino-4-phenylbutanoic acid has a melting point of 270-275 °C (dec.).[6] Amino acids often exhibit high melting points due to their zwitterionic nature. |

| Boiling Point | Predicted: 374.8 ± 37.0 °C | Based on the (R)-enantiomer.[7] This is a predicted value and decomposition would likely occur before boiling at atmospheric pressure. |

| Density | Predicted: 1.173 ± 0.06 g/cm³ | Based on the (R)-enantiomer.[7] |

| pKa | Predicted: ~4.2 (Carboxylic Acid), ~9.8 (Amine) | Predicted values. The pKa of the carboxylic acid for the (R)-enantiomer is predicted to be 4.16.[7] The amino group pKa is estimated based on similar amino acids. Experimental determination is recommended. |

| Optical Rotation [α]D | Not explicitly reported. | This is a critical parameter that requires experimental determination to confirm enantiomeric purity. |

| Solubility | Water: The hydrochloride salt is reported to be soluble.[4] The free acid is likely slightly soluble. Methanol: Very slightly soluble.[5] Chloroform: Insoluble.[5] DMSO: Soluble. | Solubility is pH-dependent. Baclofen, a close analog, is slightly soluble in water (difficult to achieve >2 mg/mL).[5] The Boc-protected analog is slightly soluble in chloroform, DMSO, ethyl acetate, and methanol.[8] |

| Storage Conditions | 2 - 8 °C | Recommended for the hydrochloride salt to ensure long-term stability.[4] |

Spectroscopic and Crystallographic Profile

Spectroscopic data provides the "fingerprint" of the molecule, essential for structural confirmation and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected chemical shifts would include aromatic protons from the p-methoxyphenyl group (typically in the δ 6.8-7.2 ppm range), a methoxy singlet (around δ 3.8 ppm), and aliphatic protons of the butanoic acid backbone. The protons on the chiral center and adjacent methylene groups would exhibit complex splitting patterns.

-

¹³C NMR: Expected signals would include those for the aromatic carbons, the methoxy carbon (around 55 ppm), the carbonyl carbon (around 175-180 ppm), and the aliphatic carbons of the backbone.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H stretch (Amine): A moderate band around 3300-3500 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-O stretch (Methoxy and Carboxylic Acid): Bands in the 1050-1300 cm⁻¹ region.

-

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) would be a suitable method. The expected [M+H]⁺ ion would be at m/z 210.11.

Crystal Structure

No public crystallographic data is currently available. X-ray diffraction would be required to determine the precise solid-state conformation and packing of the molecule.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following section details methodologies for determining key physicochemical parameters.

Determination of Melting Point

The melting point provides a quick assessment of purity. A sharp melting range typically indicates high purity.

-

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-